Allyl (2-aminoethyl)carbamate hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl (2-aminoethyl)carbamate hydrochloride typically involves the reaction of allyl chloroformate with 2-aminoethanol in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often require an inert atmosphere and room temperature to ensure the stability of the product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to maintain product purity and yield .
Chemical Reactions Analysis
Types of Reactions
Allyl (2-aminoethyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various substituted carbamates, amines, and oxides .
Scientific Research Applications
Allyl (2-aminoethyl)carbamate hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Allyl (2-aminoethyl)carbamate hydrochloride involves its role as a cleavable linker. It forms stable bonds with target molecules, which can be cleaved under specific conditions to release the active compound . This property makes it valuable in drug delivery and other applications where controlled release is essential .
Comparison with Similar Compounds
Similar Compounds
Allyl (2-aminoethyl)carbamate: Similar structure but without the hydrochloride component.
2-Aminoethyl carbamate: Lacks the allyl group, resulting in different reactivity and applications.
Allyl carbamate: Contains the allyl group but lacks the aminoethyl component.
Uniqueness
Allyl (2-aminoethyl)carbamate hydrochloride is unique due to its combination of the allyl group and the aminoethyl carbamate moiety, which provides specific reactivity and functionality not found in similar compounds .
Properties
IUPAC Name |
prop-2-enyl N-(2-aminoethyl)carbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-2-5-10-6(9)8-4-3-7;/h2H,1,3-5,7H2,(H,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHZJBPUFKOFBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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